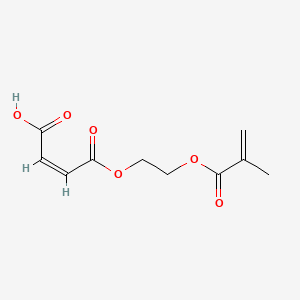
单-2-(甲基丙烯酰氧基)乙基马来酸酯
描述
Mono-2-(Methacryloyloxy)ethyl maleate, also known as Mono-2-(Methacryloyloxy)ethyl maleate, is a useful research compound. Its molecular formula is C10H12O6 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
The exact mass of the compound mono-2-(Methacryloyloxy)ethyl maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality mono-2-(Methacryloyloxy)ethyl maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mono-2-(Methacryloyloxy)ethyl maleate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
牙科应用
单-2-(甲基丙烯酰氧基)乙基马来酸酯,也称为2-(甲基丙烯酰氧基)乙基氢马来酸酯(2MEM),在牙科领域有显着的应用。福岛和堀部(1990 年)的一项研究证明了它作为牙科手术粘合剂的用途。他们发现,用特定酸溶液处理后,2MEM/复合系统与牙本质的粘合强度优于其他剂。这些发现突出了其增强牙科粘合技术潜力的 (Fukushima & Horibe, 1990)。
生物医学应用
在生物医学科学领域,该化合物的衍生物已被探索用于各种应用。于等人(2013 年)合成了一种新的单体,2-(甲基丙烯酰氧基)乙基胆碱磷酸酯,并将其直接聚合成多价胆碱磷酸酯。这展示了其作为通用生物膜粘合剂的潜力,表明与哺乳动物细胞膜快速而牢固地附着。这些特性在组织工程和药物递送等领域具有不可估量的价值 (Yu et al., 2013)。
聚合物科学
在聚合物科学中,Borzenkov 等人(2015 年)研究了基于 ω-羟基羧酸衍生物的新型表面活性单体,包括马来酸酯和甲基丙烯酸酯单体。他们的研究发现,合成的单体有效地降低了水溶液-空气界面的表面张力。这项研究有助于开发具有特定表面特性的新材料,可用于涂料和乳液中 (Borzenkov et al., 2015)。
环境考虑
Erythropel 等人(2015 年)提供了环境视角,他们探索了设计以马来酸酯为基础的更环保的增塑剂。他们研究了马来酸二酯的生物降解,发现这些化合物显示出可接受的水解速率,并且可以作为某些传统增塑剂在环境应用中的潜在替代品 (Erythropel et al., 2015)。
安全和危害
Mono-2-(Methacryloyloxy)ethyl maleate is classified as Skin Corr. 1B - Skin Sens. 1 . It has hazard statements H314 - H317, indicating that it causes severe skin burns and eye damage, and may cause an allergic skin reaction . The precautionary statements are P261 - P272 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .
作用机制
Target of Action
Mono-2-(Methacryloyloxy)ethyl maleate is a compound with a molecular structure that contains maleate ester and methacryloyloxy It’s commonly used as a monomer or cross-linking agent in polymerization reactions .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically polymerization. It’s used as a monomer or cross-linking agent, contributing to the formation of high molecular weight compounds . The exact mode of interaction with its targets might vary depending on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a monomer or cross-linking agent, it’s involved in the synthesis of polymers, coatings, adhesives, and sealants . These materials can have various applications, potentially affecting different biochemical pathways depending on their use.
Result of Action
The primary result of the action of mono-2-(Methacryloyloxy)ethyl maleate is the formation of polymers, coatings, adhesives, and sealants . These materials can exhibit various properties, such as enhanced adhesion, durability, and resistance to chemicals .
Action Environment
The action, efficacy, and stability of mono-2-(Methacryloyloxy)ethyl maleate can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . It’s also important to handle the compound in a well-ventilated environment to avoid inhalation of vapors . Safety measures should be taken to avoid contact with skin, eyes, and respiratory tract .
生化分析
Biochemical Properties
Mono-2-(Methacryloyloxy)ethyl maleate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymer networks. The compound’s interaction with enzymes such as esterases leads to the hydrolysis of ester bonds, releasing methacrylic acid and maleic acid. These interactions are crucial for the compound’s functionality in biochemical applications .
Cellular Effects
Mono-2-(Methacryloyloxy)ethyl maleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell proliferation and differentiation. Additionally, the compound can modulate cell signaling pathways, leading to changes in cellular responses. These effects are essential for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of mono-2-(Methacryloyloxy)ethyl maleate involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its interaction with esterases results in the hydrolysis of ester bonds, affecting the overall biochemical environment. Furthermore, mono-2-(Methacryloyloxy)ethyl maleate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mono-2-(Methacryloyloxy)ethyl maleate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that mono-2-(Methacryloyloxy)ethyl maleate remains stable under specific conditions, but its degradation products can have different biochemical activities. Understanding these temporal effects is essential for optimizing its use in various applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for mono-2-(Methacryloyloxy)ethyl maleate involves the reaction between maleic anhydride and 2-hydroxyethyl methacrylate in the presence of a catalyst.", "Starting Materials": [ "Maleic anhydride", "2-hydroxyethyl methacrylate", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Add maleic anhydride and 2-hydroxyethyl methacrylate to a reaction flask", "Add the catalyst to the reaction mixture", "Heat the reaction mixture under reflux for a specified time", "Cool the reaction mixture to room temperature", "Extract the product using a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solid and concentrate the organic layer under reduced pressure", "Purify the product using column chromatography or recrystallization" ] } | |
CAS 编号 |
51978-15-5 |
分子式 |
C10H12O6 |
分子量 |
228.20 g/mol |
IUPAC 名称 |
(E)-4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H12O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h3-4H,1,5-6H2,2H3,(H,11,12)/b4-3+ |
InChI 键 |
HSFXEOPJXMFQHG-ONEGZZNKSA-N |
手性 SMILES |
CC(=C)C(=O)OCCOC(=O)/C=C/C(=O)O |
SMILES |
CC(=C)C(=O)OCCOC(=O)C=CC(=O)O |
规范 SMILES |
CC(=C)C(=O)OCCOC(=O)C=CC(=O)O |
| 51978-15-5 | |
Pictograms |
Corrosive; Irritant |
同义词 |
2-(methacryloyloxy)ethyl hydrogen maleate 2MEM maleic acid mono-2-methacryloyloxy ethyl ethe |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mono-2-(Methacryloyloxy)ethyl maleate (CAM) improve the properties of resin-luting agents?
A1: CAM acts as a coupling agent between the inorganic filler particles and the organic resin matrix in resin-luting agents. This interaction stems from its chemical structure:
Q2: How does the performance of mono-2-(Methacryloyloxy)ethyl maleate (CAM) compare to other coupling agents like silanes in this specific application?
A: While both CAM and silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (TSPM), enhance the properties of resin-luting agents, the study by [] observed that TSPM outperformed CAM in several aspects. Resin-luting agents containing TSPM exhibited higher flexural strength, flexural modulus, and Knoop hardness compared to those containing CAM. TSPM also resulted in thinner films, indicating better handling characteristics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



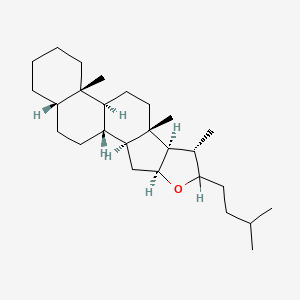
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)
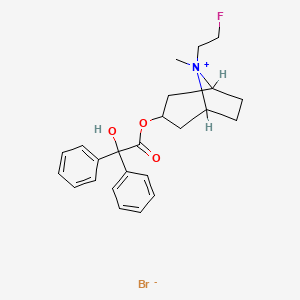
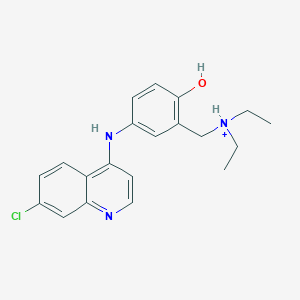

![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)

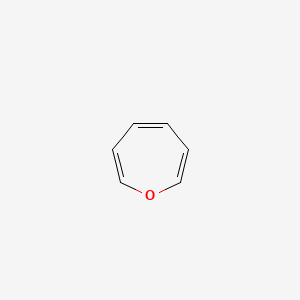
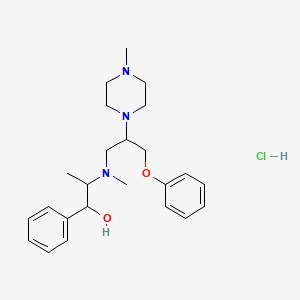

![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)
